A macrolide antibiotic from Streptomyces narbonensis. The drug has antimicrobial activity against a wide spectrum of pathogens.
Related Compounds
Josamycin A
Compound Description: Josamycin A is a novel compound identified as a structural analog of Josamycin. It is formed by the oxidation of the hydroxyl group on the macrolide ring of Josamycin to a carbonyl group. Josamycin A exhibits higher antibacterial activity compared to Josamycin, while maintaining a similar cytotoxicity profile. []
Relevance to Josamycin: Josamycin A is structurally similar to Josamycin, differing only in the oxidation state of a single functional group on the macrolide ring. This minor structural difference leads to an improved antibacterial activity profile. []
Impurity I
Compound Description: Impurity I is an acid degradation product of Josamycin, formed by the loss of one molecule of acetyl mycaminose from the Josamycin structure. It lacks antibacterial activity but exhibits higher cytotoxicity compared to Josamycin. []
Relevance to Josamycin: Impurity I is a degradation product of Josamycin, lacking the acetyl mycaminose moiety. This structural change eliminates antibacterial activity and increases cytotoxicity, highlighting its importance as a controlled impurity in Josamycin production. []
Impurity II
Compound Description: Impurity II is another acid degradation product, similar to Impurity I, but formed by the loss of one molecule of acetyl mycaminose from Josamycin A. []
Relevance to Josamycin: Impurity II is structurally related to both Josamycin and Josamycin A, arising from the loss of acetyl mycaminose from Josamycin A. The formation of these degradation products emphasizes the sensitivity of Josamycin and its analogs to acidic conditions. []
Josamycin Propionate
Compound Description: Josamycin Propionate is a tasteless ester derivative of Josamycin, suitable for pediatric oral suspensions. It exhibits good efficacy and tolerability in treating pediatric infections. [, ]
Relevance to Josamycin: Josamycin Propionate is a prodrug of Josamycin, designed to improve palatability. It is converted to Josamycin in the body, providing similar therapeutic benefits. [, ]
Erythromycin
Compound Description: Erythromycin is a 14-membered ring macrolide antibiotic. While it generally displays higher in vitro activity than Josamycin, several studies indicate comparable clinical efficacy for specific infections like Mycoplasma pneumoniae pneumonia. [, ]
Relevance to Josamycin: Erythromycin belongs to the same macrolide class as Josamycin but possesses a 14-membered ring compared to Josamycin's 16-membered ring. Despite structural differences, both drugs exhibit similar mechanisms of action and overlapping antibacterial spectra, although their pharmacokinetic and pharmacodynamic properties differ. [, , ]
Clarithromycin
Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic with a 14-membered ring. Studies have compared its efficacy and safety to Josamycin in treating bacterial pneumonia, with findings suggesting comparable efficacy but a potentially lower incidence of adverse events with Clarithromycin. [, ]
Relevance to Josamycin: Similar to Erythromycin, Clarithromycin shares the macrolide class with Josamycin. Clinical trials indicate that Clarithromycin might offer a comparable therapeutic option to Josamycin for specific bacterial infections. [, ]
Midecamycin Acetate
Compound Description: Midecamycin Acetate is another macrolide antibiotic that exhibits a broad spectrum of antibacterial activity similar to Josamycin. It is noted for its superior therapeutic efficacy in animal models of infection. []
Relevance to Josamycin: Midecamycin Acetate and Josamycin are both macrolide antibiotics with closely related structures and similar antibacterial spectra. Midecamycin Acetate's enhanced in vivo efficacy warrants further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Imeglimin HCl is an oxidative phosphorylation blocker, inhibiting hepatic gluconeogenesis, increasing muscle glucose uptake, and restoring normal insulin secretion.
IMG-7289 is a potent and orally active LSD1 inhibitor. IMG-7289 binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes.
Imetit dihydrobromide is a hydrobromide salt obtained by reaction of imetit with two equivalents of hydrobromic acid. An extremely potent, high affinity agonist at H3 and H4 receptors (Ki values are 0.3 and 2.7 nM respectively). Induces shape change in eosinophils with an EC50 of 25 nM. Centrally active following systemic administration. It has a role as a H4-receptor agonist and a H3-receptor agonist. It contains an imetit(2+).
IMG-7289 is under investigation in clinical trial NCT03136185 (IMG-7289 in Patients With Myelofibrosis). Bomedemstat is an orally available, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), with potential antineoplastic activity. Upon administration, bomedemstat binds to and inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone H3 (H3K4) to mono- and unmethylated H3K4. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes; thus, inhibition of LSD1 also promotes H3K9 methylation and decreases transcription of these genes. Altogether, this may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. LSD1, an enzyme belonging to the flavin adenine dinucleotide (FAD)-dependent amine oxidase family is overexpressed in certain tumor cells and plays a key role in the regulation of gene expression, tumor cell growth and survival.
AWD 131-138 is a partial agonist of the GABAA receptor that acts at the benzodiazepine binding site, dose-dependently stimulating GABA currents with a threshold of 0.3-1.0 µM. This effect is blocked by the benzodiazepine antagonist flumazenil. AWD 131-138 displays a broad spectrum of anticonvulsant activity in diverse seizure and epilepsy models without a tendency toward tolerance or abuse. It has a superior pharmacokinetic profile in dogs vs. humans. Imepitoin, also known as AWD 131-138, a novel antiepileptic drug for the treatment of canine idiopathic epilepsy. Imepitoin is a centrally acting anti-epileptic which crosses the blood brain barrier. It inhibits seizures via potentiation of the GABA a receptor-mediated inhibitory effects on the neurones. It also has weak calcium channel blocking effect which may contribute to its anticonvulsive properties.
Imidafenacin is a diarylmethane. Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder. It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical.
(Z)-imidacloprid is the Z-isomer of imidacloprid. Imidacloprid is a neonicotinoid, which is a class of neuro-active insecticides modeled after nicotine. Imidacloprid is a patented chemical, Imidacloprid is manufactured by Bayer Cropscience (part of Bayer AG) and sold under trade names Kohinor, Admire, Advantage, Gaucho, Merit, Confidor, Hachikusan, Premise, Prothor, and Winner. It is marketed as pest control, seed treatment, an insecticide spray, termite control, flea control, and a systemic insecticide. See also: Imidacloprid (preferred); Imidacloprid; Moxidectin (component of); Imidacloprid; Ivermectin (component of).